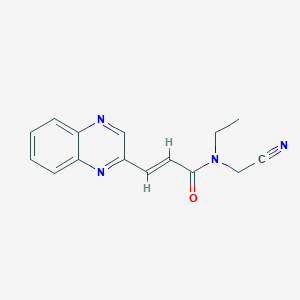

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide

CAS No.: 1798404-46-2

Cat. No.: VC4238596

Molecular Formula: C15H14N4O

Molecular Weight: 266.304

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798404-46-2 |

|---|---|

| Molecular Formula | C15H14N4O |

| Molecular Weight | 266.304 |

| IUPAC Name | (E)-N-(cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide |

| Standard InChI | InChI=1S/C15H14N4O/c1-2-19(10-9-16)15(20)8-7-12-11-17-13-5-3-4-6-14(13)18-12/h3-8,11H,2,10H2,1H3/b8-7+ |

| Standard InChI Key | IVXWKYFGAXVXMD-UHFFFAOYSA-N |

| SMILES | CCN(CC#N)C(=O)C=CC1=NC2=CC=CC=C2N=C1 |

Introduction

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is a synthetic organic compound with the CAS number 1798404-46-2. It features a quinoxaline ring system, which is a heterocyclic structure known for its biological activity, particularly in pharmaceutical applications. The compound's molecular formula is C15H14N4O, and its molecular weight is 266.30 g/mol .

Synthesis and Preparation

While specific synthesis methods for (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide are not detailed in the available literature, compounds with similar structures often involve reactions that incorporate quinoxaline derivatives. For example, quinoxaline-based compounds can be synthesized through condensation reactions or by modifying existing quinoxaline rings using various chemical transformations .

Biological Activity and Applications

Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. Although specific biological activity data for (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide is not available, compounds with similar quinoxaline structures have shown promising results in these areas. For instance, some quinoxaline derivatives have been tested for their antiproliferative activity against human cancer cell lines, demonstrating potential as anticancer agents .

Research Findings and Future Directions

Given the lack of specific research findings on (E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide, future studies could focus on its synthesis, biological evaluation, and potential applications. The quinoxaline ring system offers a versatile scaffold for drug design, and modifications such as the cyanomethyl and ethyl groups could influence its biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume